Phenylsodium

Descripción general

Descripción

Phenylsodium, also known as sodium benzenide, is an organosodium compound with the chemical formula C6H5Na. It was first isolated by Nef in 1903. This compound is known for its yellowish-white powder appearance and its highly reactive nature, especially in the presence of air and moisture .

Synthetic Routes and Reaction Conditions:

Transmetalation: One of the earliest methods involves the reaction of diphenylmercury with sodium to yield this compound and sodium amalgam. [ (C_6H_5)_2Hg + 3Na \rightarrow 2C_6H_5Na + NaHg ]

Shorigen Reaction: This method involves treating an alkyl sodium compound with benzene. [ RNa + C_6H_6 \rightarrow RH + C_6H_5Na ]

Metal-Halogen Exchange: A common route involves the reaction of powdered sodium with bromobenzene. [ C_6H_5Br + 2Na \rightarrow C_6H_5Na + NaBr ]

Lithium Exchange: A more modern synthesis involves the reaction of phenyllithium with sodium tert-butoxide. [ C_6H_5Li + NaO-t-Bu \rightarrow C_6H_5Na + LiO-t-Bu ]

Industrial Production Methods:

Análisis De Reacciones Químicas

Phenylsodium undergoes various types of reactions, including:

Metallation: this compound can metallate other aromatic compounds.

Nucleophilic Addition: It reacts with benzoyl chloride to yield triphenylcarbinol after hydrolysis. [ 2C_6H_5Na + C_6H_5COCl \rightarrow (C_6H_5)_3COH + NaCl ]

Common Reagents and Conditions:

Reagents: Bromobenzene, sodium, phenyllithium, sodium tert-butoxide.

Conditions: Reactions are typically carried out under anhydrous conditions to prevent the highly reactive this compound from reacting with moisture.

Major Products:

Triphenylcarbinol: Formed from the reaction with benzoyl chloride.

Benzylsodium: Formed from the metallation of toluene.

Aplicaciones Científicas De Investigación

Phenylsodium has several applications in scientific research:

Mecanismo De Acción

Phenylsodium exerts its effects primarily through nucleophilic addition and metallation reactions. The sodium atom in this compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-sodium bonds and the subsequent formation of various organic products .

Comparación Con Compuestos Similares

Phenylsodium is similar to other organometallic compounds such as:

Phenyllithium (C6H5Li): Both compounds are used in metallation reactions, but phenyllithium is more commonly used due to its greater stability.

Phenylmagnesium Bromide (C6H5MgBr):

Phenylcopper (C6H5Cu): Used in coupling reactions, but this compound is more reactive.

Uniqueness: this compound’s high reactivity and ability to metallate aromatic compounds make it unique among organosodium compounds. Its use is limited due to its pyrophoric nature, but it remains a valuable reagent in specific synthetic applications .

Actividad Biológica

Phenylsodium, a sodium derivative of phenyl, is primarily known for its role in organic synthesis, particularly in the formation of various organic compounds. While it is not extensively studied for its biological activity compared to other compounds, recent research has begun to explore its potential applications and effects in biological systems.

This compound is typically produced through the reaction of sodium with benzene. This compound acts as a strong nucleophile due to the presence of the sodium ion, which can facilitate various chemical reactions, including nucleophilic substitutions and reductions. Its reactivity can be harnessed in organic synthesis to create complex molecules.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅Na |

| Molar Mass | 94.11 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Reactivity | Strong nucleophile |

Antioxidant and Antimicrobial Activity

A study highlighted the synthesis of spiropyridoindolepyrrolidine derivatives using this compound as a catalyst. These derivatives showed significant antioxidant properties, capable of neutralizing free radicals and reducing oxidative stress in biological systems. Additionally, they exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections resistant to conventional antibiotics .

Case Study: Synthesis and Evaluation

In a recent experiment, this compound was used as a medium for synthesizing Ag/Fe₃O₄/CdO@multi-walled carbon nanotubes (MWCNTs) nanocomposites. The resulting materials demonstrated effective reduction capabilities for organic pollutants like 4-nitrophenol (4-NP) and displayed high antioxidant activity due to the presence of functional groups capable of electron donation .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data on this compound is scarce, understanding the behavior of similar sodium compounds can provide insights into its potential effects:

- Absorption : Sodium compounds are generally well absorbed in biological systems.

- Distribution : this compound's lipophilicity may influence its distribution within tissues.

- Metabolism : It is hypothesized that this compound may undergo metabolic transformations similar to other aromatic compounds but requires further investigation.

Propiedades

IUPAC Name |

sodium;benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.Na/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMWLICLECSXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

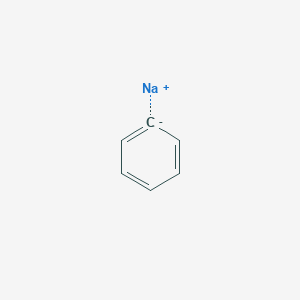

C1=CC=[C-]C=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316871 | |

| Record name | Phenylsodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-99-0 | |

| Record name | Phenylsodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYLSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNA8TW8V4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.